molecular formula C25H18ClN3O3 B2866716 2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326895-42-4

2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2866716
CAS No.: 1326895-42-4
M. Wt: 443.89
InChI Key: SFBMEOZOYFVPNZ-UHFFFAOYSA-N
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Description

The compound 2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2-dihydroisoquinolin-1-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:

  • 4-Ethoxyphenyl group: Provides electron-donating effects and modulates solubility.
  • 1,2,4-Oxadiazole moiety: Contributes to metabolic stability and π-stacking interactions.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3/c1-2-31-19-12-10-16(11-13-19)23-27-24(32-28-23)22-15-29(18-7-5-6-17(26)14-18)25(30)21-9-4-3-8-20(21)22/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBMEOZOYFVPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • IUPAC Name : 2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
  • Molecular Formula : C21H19ClN2O2
  • Molecular Weight : 364.84 g/mol

This compound features a dihydroisoquinoline core with substituents that include a chlorophenyl group and an oxadiazole moiety, which are known to influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. Notably, it has shown selective cytotoxicity against melanoma cells, suggesting its potential as a therapeutic agent in oncology .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 populations, indicating DNA fragmentation characteristic of apoptosis .

Antimicrobial Activity

The oxadiazole moiety is often associated with antimicrobial properties. Compounds containing this structure have been reported to exhibit activity against a range of pathogens:

  • Antibacterial Activity : Preliminary tests suggest that the compound may inhibit bacterial growth, although specific strains and mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:

SubstituentEffect on Activity
3-ChlorophenylEnhances anticancer potency
4-EthoxyphenylContributes to improved solubility
Oxadiazole RingImparts antimicrobial properties

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Melanoma Cells : A derivative with a similar structure was tested against human melanoma cells (VMM917) and showed a significant reduction in cell viability and melanin content, indicating potential applications in melanoma therapy .
  • Kinase Inhibition : Compounds structurally analogous to our target have been identified as inhibitors of RET kinase, which plays a role in various cancers. This suggests that our compound may also influence similar pathways .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Compound A 1,2-Dihydroisoquinolin-1-one 3-Chlorophenyl, 4-ethoxyphenyl-oxadiazole ~439.87 High lipophilicity (Cl), moderate solubility (ethoxy)
4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-one () 1,2,4-Triazol-3-one 4-Chlorophenyl, 4-methoxyphenyl ~345.78 Lower solubility (methoxy vs. ethoxy)
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone () Dihydroisoquinoline Allyl, 2-methoxyphenyl, sulfanyl ~478.59 Enhanced reactivity (allyl group), steric bulk
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone () Triazole-thioether 4-Chlorophenyl, quinolinyloxymethyl ~531.02 Extended π-system (quinoline), higher molecular weight

Electronic and Steric Considerations

  • Chlorophenyl vs. Methoxyphenyl : The electron-withdrawing chlorine in Compound A may enhance electrostatic interactions compared to electron-donating methoxy groups in .
  • Ethoxy vs.
  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in Compound A is more electron-deficient than triazole rings (–9), favoring charge-transfer interactions in biological targets .

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Studies on similar oxadiazole derivatives (e.g., ) suggest that the HOMO-LUMO gap of Compound A is ~4.5 eV, indicating moderate reactivity .
  • Crystallographic Analysis: SHELX software () has resolved analogues with dihydroisoquinoline cores, revealing planar geometries conducive to stacking interactions .

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